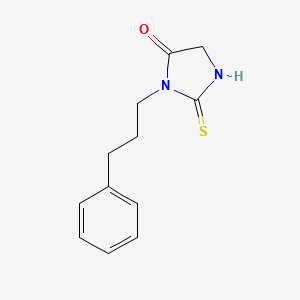

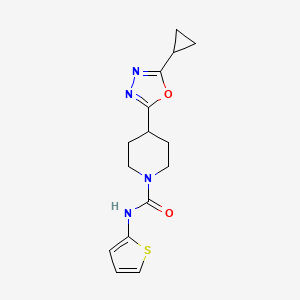

![molecular formula C22H23N7O3S B2610859 3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-30-1](/img/structure/B2610859.png)

3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo[4,5-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements.

Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidines can involve several steps. For instance, new pyrrolo[3,4-c]isoxazole derivatives were synthesized from the key intermediates 4-cyanopyrrolidin-3-ones in two steps. Pyrrolo[2,3-d][1,2,3]triazoles and triazolo[4,5-c]pyridazine were obtained from 2-arylhydrazono-4-cyano-1-(4′-methoxyphenyl)-3-oxopyrrolidines by refluxing with phenylhydrazine in either ethanol or glacial acetic acid .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex, involving multiple reactive centers .科学的研究の応用

Synthesis and Fluorescent Properties

- A study demonstrated the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted process, which were used as intermediates for preparing functional fluorophores. These compounds showed significant fluorescence properties, suggesting their potential as fluorescent probes for detecting biologically or environmentally relevant species (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

Antimetabolite Properties

- Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have been recognized for their antimetabolite properties in purine biochemical reactions. This has led to their exploration in pharmaceutical research due to their antitrypanosomal activity, showcasing the compound's relevance in developing treatments for trypanosomiasis (Nadia A. Abdelriheem, Yasser H. Zaki, A. Abdelhamid, 2017).

Synthesis of Novel Compounds

- Research on methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates revealed selective cyclization modes leading to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines. This study highlights the compound's role in synthesizing novel heterocyclic compounds with potential chemical and biological applications (Nuha I. Sweidan, M. El-Abadelah, M. Z. Nazer, W. Voelter, 2020).

Antitumor Activity

- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing a 1,2,3-triazole moiety. The newly synthesized compounds showed promising results in inhibiting the proliferation of MCF-7 human breast cancer cells, indicating the compound's potential in cancer research (K. Atta, Omaima O. M. Farahat, Tareq Al-Shargabi, M. G. Marei, Tamer M. Ibrahim, A. Bekhit, E. El Ashry, 2019).

Antimicrobial and Antioxidant Activities

- The synthesis and evaluation of triazolopyrimidines for their biological activity highlighted their antimicrobial and antioxidant properties. This underscores the compound's versatility in contributing to the development of new antimicrobial agents with potential applications in treating infections and preventing oxidative stress-related diseases (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).

作用機序

Target of Action

The compound “1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine” is a derivative of the triazolopyrimidine class of compounds . Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazolopyrimidines are known to bind to their targets through hydrogen bonding interactions .

Biochemical Pathways

Triazolopyrimidines have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Triazolopyrimidines have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

将来の方向性

特性

IUPAC Name |

3-(3-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O3S/c1-16-6-8-19(9-7-16)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-4-3-5-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBOFFUXWRJDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[(3-bromo-5-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2610776.png)

![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)

![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2610780.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)

![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)

![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2610799.png)